Kinase Inhibition: Comparative IC50 Values in CDK4/6 Assays
When incorporated into a final inhibitor molecule, the 4-(4-aminophenyl)cyclohexan-1-one scaffold contributes to potent kinase inhibition. A derivative of this compound, as disclosed in patent US8841312, demonstrates an IC50 of 13 nM against CDK6 and 36 nM against CDK4, establishing a quantifiable benchmark for this chemical series [1]. This contrasts with less potent or structurally distinct analogs, where simple phenylcyclohexanone derivatives can show IC50 values in the micromolar range for similar targets [2].
| Evidence Dimension | Inhibitory Activity (IC50) against Cyclin-dependent Kinases |
|---|---|
| Target Compound Data | IC50 = 13 nM (CDK6) / 36 nM (CDK4) |
| Comparator Or Baseline | Structurally simpler phenylcyclohexanone derivatives or compounds lacking the optimal 4-aminophenyl motif; typically >1000 nM |
| Quantified Difference | ~100-fold increase in potency relative to baseline analogs |
| Conditions | Recombinant Cdk4/CyclinD1 or Cdk6/CyclinD3 kinase inhibition assay, pH 7.4, 37°C |
Why This Matters
This data validates the utility of the 4-(4-aminophenyl)cyclohexan-1-one core in achieving low nanomolar potency, a critical parameter for lead optimization in kinase drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50001533 CHEMBL3237448::US8841312, 200. Retrieved April 20, 2026, from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50001533&google=BDBM50001533 View Source
- [2] BindingDB. (n.d.). BDBM50401285 CHEMBL2204532. Retrieved April 20, 2026, from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401285&google=BDBM50401285 View Source
